2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
The compound “2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group . The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions, involving processes like demethylation, amidation, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound, being an organic molecule, would likely undergo various organic reactions. The presence of the carboxylic acid group could make it reactive with bases and active metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as solubility, melting point, and reactivity could be influenced by the functional groups present in the molecule .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki–Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .
Synthesis of Tetrahydroquinoline Derivatives
It may be used in the preparation of tetrahydroquinoline derivatives . These derivatives have various applications in medicinal chemistry due to their wide range of biological activities.
Pd-Catalyzed Direct Arylation
The compound can be used in Pd-catalyzed direct arylation . This is a type of reaction that involves the direct introduction of an aryl group into a molecule.
Synthesis of Pharmacologically Important Metal Complexes
4-Methoxyphenylacetic acid, a related compound, can be used to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes . These complexes have potential applications in medicinal chemistry.
Preparation of Methyl 4-Methoxyphenylacetate
4-Methoxyphenylacetic acid can also be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate . This compound has various applications in organic synthesis.
Palladium-Catalyzed Stereoselective Heck-Type Reaction
The compound can be used in a palladium-catalyzed stereoselective Heck-type reaction . This is a type of carbon–carbon bond-forming reaction that is widely used in organic synthesis.
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(13(16)17)7-14-12(15-8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJKZGFNLJQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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